molecular formula C7H16N2O B054183 N-Butyl-2-(methylamino)acetamide CAS No. 117194-70-4

N-Butyl-2-(methylamino)acetamide

Cat. No.: B054183
CAS No.: 117194-70-4
M. Wt: 144.21 g/mol
InChI Key: YPQBXFWRJLBFDU-UHFFFAOYSA-N
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Description

N-Butyl-2-(methylamino)acetamide is an organic compound with the molecular formula C7H16N2O It is a derivative of acetamide, where the hydrogen atoms of the amide group are substituted with a butyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-(methylamino)acetamide typically involves the reaction of butylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butylamine+Methylamine+Acetic AnhydrideThis compound\text{Butylamine} + \text{Methylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} Butylamine+Methylamine+Acetic Anhydride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amide group can participate in substitution reactions, where the butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-2-(methylamino)acetic acid, while reduction could produce N-butyl-2-(methylamino)ethanol.

Scientific Research Applications

N-Butyl-2-(methylamino)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-Butyl-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

    N-Butylacetamide: Similar in structure but lacks the methylamino group.

    N-Methylacetamide: Contains a methyl group instead of a butyl group.

    N-Butyl-2-phenylacetamide: Contains a phenyl group instead of a methylamino group.

Uniqueness: N-Butyl-2-(methylamino)acetamide is unique due to the presence of both butyl and methylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-butyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6-8-2/h8H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQBXFWRJLBFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615534
Record name N-Butyl-N~2~-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117194-70-4
Record name N-Butyl-N~2~-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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